Dioctadecyl benzene-1,4-dicarboxylate
Description
Dioctadecyl benzene-1,4-dicarboxylate (chemical formula: C₄₀H₇₈O₄) is a long-chain diester derived from terephthalic acid (benzene-1,4-dicarboxylic acid) and octadecyl alcohol. These esters are typically used as plasticizers, lubricants, or intermediates in polymer synthesis, with alkyl chain length significantly influencing their physical and chemical behavior.
Properties
CAS No. |
2944-09-4 |
|---|---|
Molecular Formula |
C44H78O4 |
Molecular Weight |
671.1 g/mol |
IUPAC Name |
dioctadecyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-43(45)41-35-37-42(38-36-41)44(46)48-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-38H,3-34,39-40H2,1-2H3 |
InChI Key |
VSSBWJOYPQVXKX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Varying Alkyl Chains
The following table summarizes key properties of benzene-1,4-dicarboxylate esters with differing alkyl substituents:
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., didodecyl vs. diethyl) increase molecular weight and hydrophobicity, reducing solubility in polar solvents and enhancing thermal stability.
- Retention Time : Shorter-chain esters (e.g., diethyl) exhibit lower retention times in chromatographic analysis compared to longer-chain derivatives (e.g., dibutyl) due to reduced polarity . Dioctadecyl benzene-1,4-dicarboxylate, with C₁₈ chains, would likely show even higher retention times than didodecyl analogs.
- Applications : Shorter esters (diethyl) serve as solvents or intermediates, while longer-chain derivatives (didodecyl, DEHT) are used as plasticizers or lubricants due to their low volatility and high compatibility with polymers .
Functionalized Benzene-1,4-Dicarboxylate Derivatives in Materials Science
Benzene-1,4-dicarboxylate (BDC) is a critical linker in metal-organic frameworks (MOFs). Functionalized derivatives, such as 2-aminobenzene-1,4-dicarboxylate (NH₂BDC) and 2,5-dihydroxybenzene-1,4-dicarboxylate (DHBDC), modify MOF properties for targeted applications :
Instead, their bulkiness and hydrophobicity make them suitable for non-polar applications like coatings or plasticizers .
Metabolic and Toxicological Profiles
DEHT, a commercial plasticizer, undergoes metabolic oxidation to form hydroxylated and carboxylated metabolites (e.g., 5OH-MEHTP, 5cx-MEPTP) . In contrast, shorter-chain esters (diethyl, dibutyl) may exhibit faster renal excretion but higher acute toxicity .
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